Product packaging for 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid(Cat. No.:CAS No. 53242-52-7)

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Cat. No.: B1626842
CAS No.: 53242-52-7
M. Wt: 204.18 g/mol
InChI Key: BCDMDOUWGCCDRR-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid and Imidazole (B134444) Chemistry

The properties and potential applications of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid are best understood by examining its two primary structural components: the salicylic (B10762653) acid scaffold and the imidazole heterocycle.

Salicylic acid, or 2-hydroxybenzoic acid, and its derivatives are renowned for their therapeutic properties. nih.gov The presence of both a hydroxyl and a carboxylic acid group on the benzene (B151609) ring allows for a variety of chemical modifications, making it a versatile scaffold in drug design. nih.gov Salicylic acid itself is known for its anti-inflammatory, analgesic, and antimicrobial activities. nih.gov This bioactivity is often attributed to its ability to inhibit cyclooxygenase (COX) enzymes. The core structure of salicylic acid is a key feature in many pharmaceutical agents and its incorporation into more complex molecules is a common strategy to imbue them with biological activity. nih.gov Furthermore, salicylic acid is a naturally occurring plant hormone that plays a crucial role in plant growth, development, and defense mechanisms, often leading to the accumulation of bioactive secondary metabolites. researchgate.net The modification of the salicylic acid scaffold, such as in 2,5-substituted benzoic acid derivatives, has been explored for the development of inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy. nist.gov

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govresearchgate.net This ring system is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. nih.govresearchgate.net It is found in many important biological molecules, including the amino acid histidine and the neurotransmitter histamine. uobaghdad.edu.iq The imidazole moiety is a common feature in a vast array of pharmaceuticals with activities such as anticancer, antifungal, antibacterial, and antiviral. mdpi.comresearchgate.net Its desirable properties include high stability, water solubility, and the capacity for hydrogen bonding. nih.gov In materials science, imidazoles are utilized as ligands for metal complexes, in the formation of ionic liquids, and as components of polymers with unique thermal and conductive properties. uobaghdad.edu.iqresearchgate.net Imidazole-based polymers are also investigated for their potential in creating sustainable materials and for applications in catalysis and sensing. researchgate.netnih.gov

Historical Perspective on Related Imidazole-Benzoic Acid Derivatives

The synthesis of imidazole-containing compounds dates back to 1858, and since then, a multitude of derivatives have been created. mdpi.com The combination of imidazole and benzoic acid moieties has been a subject of interest for researchers. For instance, the synthesis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid has been reported, involving the condensation of benzimidazole (B57391) with 2-(bromomethyl)benzonitrile (B57715) followed by hydrolysis. Studies on such compounds have explored their crystal structures and potential applications in forming metal-organic frameworks due to their chelating properties and ability to form extensive hydrogen-bonding networks. Research on imidazolyl benzoic acid derivatives has also been driven by the search for new anticancer agents, with some compounds showing promising activity. The synthesis of various imidazole-benzoic acid derivatives often involves multi-step reactions, starting from readily available precursors.

Current Research Landscape and Emerging Trends for this compound

While specific research on this compound is limited in publicly available literature, the current research landscape for related compounds suggests several potential areas of investigation. The combination of a salicylic acid framework with an imidazole ring points towards the development of novel therapeutic agents. For example, related structures have been investigated for their potential as antioxidant agents.

The synthesis of this specific compound would likely involve the coupling of a suitably functionalized salicylic acid derivative with an imidazole precursor. Characterization would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure.

Future research will likely focus on the biological evaluation of this compound. Given the properties of its parent scaffolds, it would be a candidate for screening against a variety of biological targets, including enzymes involved in inflammation and cancer-related pathways. Furthermore, its potential as a ligand for creating coordination polymers and other advanced materials remains an unexplored but promising avenue of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B1626842 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS No. 53242-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMDOUWGCCDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499242
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-52-7
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Hydroxy 5 1h Imidazol 1 Yl Benzoic Acid and Its Analogues

Conventional Synthetic Routes for Imidazole-Substituted Benzoic Acids

Traditional methods for synthesizing imidazole-substituted benzoic acids often rely on multi-component reactions to build the imidazole (B134444) core or coupling reactions to join the two main structural scaffolds.

Multi-component reactions (MCRs) are highly efficient processes where two or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. bohrium.com This approach is advantageous for building molecular libraries for drug discovery quickly and aligns with green chemistry principles by reducing reaction steps. bohrium.com

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction used to produce imidazoles from a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comresearchgate.net The reaction proceeds in two conceptual stages: the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole ring. wikipedia.orgscribd.com While this method is used commercially, it can sometimes result in low yields and side reactions. ijprajournal.com A key modification involves replacing one equivalent of ammonia with a primary amine to produce N-substituted imidazoles. wikipedia.org

Numerous modern adaptations aim to improve the efficiency and yield of this reaction. For instance, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and non-toxic catalyst for the one-pot condensation of benzil, a substituted benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) to create trisubstituted imidazoles with good yields under mild conditions. isca.me

Table 1: Examples of Catalysts in Multi-Component Imidazole Synthesis

Catalyst/Reaction Medium Reactants Product Type Key Advantages Source(s)
p-toluenesulfonic acid (PTSA) Benzil, aldehyde, NH4OAc, aniline Tri- and tetra-substituted imidazoles Inexpensive, non-toxic, good yields isca.me
Urea (B33335)–ZnCl2 (Deep Eutectic Solvent) Dicarbonyl, aldehyde, NH4OAc Triaryl-1H-imidazoles Excellent yields, reusable solvent ijprajournal.comorganic-chemistry.org
Fe3O4@SiO2/Bipyridinium Nanocomposite Benzil, aldehydes, anilines, NH4OAc Tetrasubstituted imidazoles Reusable catalyst, solvent-free conditions nih.gov

Coupling reactions provide a direct method for forming a C-N bond between a pre-formed imidazole ring and a benzoic acid derivative. The two most prominent methods are the Ullmann condensation and the Chan-Lam coupling reaction.

The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, or amines. wikipedia.org In this context, it is used for the N-arylation of imidazole with an aryl halide. nih.gov Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 210°C) in polar solvents like N-methylpyrrolidone or dimethylformamide, and stoichiometric amounts of copper. wikipedia.org Modern protocols have improved upon this by using soluble copper catalysts, sometimes supported by ligands, which allow for milder reaction conditions. wikipedia.org

The Chan-Lam coupling reaction is another copper-mediated process that forms an aryl carbon-heteroatom bond, typically by coupling a boronic acid with an N-H or O-H containing compound. organic-chemistry.org This reaction is often preferred due to its milder conditions, as it can be conducted at room temperature in the open air. organic-chemistry.org An efficient procedure for the Chan-Lam coupling of arylboronic acids with 1H-imidazole derivatives uses N,O-bidentate ligand-tunable copper(II) complexes as catalysts under base-free conditions, resulting in high yields. rsc.org Recent advancements have even demonstrated this reaction's effectiveness in water using specific catalysts, enhancing its green profile. rsc.org

Table 2: Comparison of Ullmann and Chan-Lam Coupling for N-Arylation of Imidazole

Feature Ullmann Condensation Chan-Lam Coupling
Aryl Source Aryl Halide Aryl Boronic Acid (or stannane/siloxane)
Catalyst Copper (metal or salts) Copper(II) salts (e.g., Cu(OAc)2)
Typical Conditions High temperatures (>200°C), polar solvents Room temperature, often in air
Key Advantages Well-established, useful for specific substrates Milder conditions, broader functional group tolerance

| Source(s) | wikipedia.orgresearchgate.net | organic-chemistry.orgrsc.orgrsc.org |

The presence of hydroxyl (-OH) and carboxyl (-COOH) groups requires synthetic strategies that can tolerate these reactive functionalities.

A one-pot, four-component reaction has been developed for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles. arkat-usa.org This catalyst-free method involves reacting hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound (like Meldrum's acid) in ethanol (B145695) under reflux, providing good yields of the desired 1-hydroxy-imidazole derivatives. arkat-usa.org

Introducing a carboxylic acid group onto the aromatic ring is often achieved in the final steps of a synthetic sequence. One common strategy is the hydrolysis of a nitrile (-CN) or ester group. For example, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid was synthesized by first performing a condensation reaction to create 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, followed by hydrolysis of the nitrile group with potassium hydroxide (B78521) to yield the final carboxylic acid. nih.gov Similarly, a new benzimidazole (B57391) carboxylic acid was synthesized through heterocyclization to form an ester intermediate, which was then hydrolyzed with sodium hydroxide to produce the final acid product. medcraveonline.com Another approach involves a regiocontrolled synthesis that yields 1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, where the carboxamide group serves as a stable precursor to the carboxylic acid. nih.gov

Green Chemistry Approaches in the Synthesis of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid Derivatives

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in the synthesis of imidazole derivatives include using solvent-free protocols and developing highly efficient catalytic methodologies.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. asianpubs.org Several solvent-free methods for imidazole synthesis have been developed.

One approach involves a one-pot synthesis of imidazole derivatives where the reactants are simply mixed and ground together at room temperature. asianpubs.orgresearchgate.net This method has been shown to be advantageous over classical solvent-based reactions due to shorter reaction times, higher yields, and mild conditions. researchgate.net Another prominent technique is microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. For instance, trisubstituted imidazoles have been obtained in yields of around 80% through a solvent-free condensation reaction under microwave irradiation, using ammonium molybdate (B1676688) as a catalyst. nih.gov The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been achieved under solvent-free conditions using a reusable nanocomposite catalyst. nih.gov

Catalysis is at the heart of green chemistry, offering pathways to increase reaction efficiency, lower energy consumption, and improve product selectivity. ijprajournal.comnih.gov

For multi-component reactions, a variety of catalysts have been shown to be effective. A low-melting mixture of urea and zinc chloride can act as a deep eutectic solvent and catalyst, providing excellent yields of triaryl-1H-imidazoles. ijprajournal.com This solvent can also be reused multiple times without a significant loss of activity. organic-chemistry.org Nanocatalysts, such as Fe3O4 magnetic nanoparticles or nano-magnesium aluminate spinel, have been employed, often in conjunction with ultrasonic irradiation, to promote imidazole synthesis with high yields and short reaction times. nih.govnih.gov These catalysts are often easily recoverable and reusable. nih.gov

In coupling reactions, catalytic improvements focus on creating milder and more environmentally friendly conditions. For the Chan-Lam reaction, the development of N,O-bidentate ligand-tunable copper(II) complexes has enabled the reaction to proceed efficiently without a base. rsc.org Furthermore, the use of a water-soluble porphyrin-based ligand allows the coupling of imidazole and aryl boronic acid to occur in water, a significant green advancement. rsc.org

Table 3: Selected Green Catalytic Approaches for Imidazole Synthesis

Reaction Type Catalyst/System Conditions Key Green Advantage(s) Source(s)
Multi-Component Urea–ZnCl2 110°C, 30 min Reusable deep eutectic solvent, high yield (99%) ijprajournal.com
Multi-Component Fe3O4 MNPs Ultrasonic irradiation Recyclable magnetic catalyst, reduced time nih.gov
Chan-Lam Coupling N,O-bidentate ligand-Cu(II) complex Base-free Avoids use of strong bases, high yields rsc.org
Chan-Lam Coupling Cu(OAc)2 / H2TSTpSPP Water, 50°C Reaction proceeds in water, recyclable catalyst rsc.org

Rational Design Principles in Synthetic Pathways of Imidazole Benzoic Acids

The synthesis of complex heterocyclic molecules such as this compound and its analogues is rarely a matter of chance. It is underpinned by rational design principles that aim to maximize efficiency, yield, and purity while minimizing waste and procedural complexity. The imidazole ring is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, making the strategic synthesis of its derivatives a key focus of research. nih.govresearchgate.net

Constructing the imidazole ring onto a pre-existing benzoic acid scaffold.

Coupling a pre-formed imidazole ring to a benzoic acid derivative.

The first approach often utilizes a substituted aminobenzoic acid. A highly relevant precursor is 2-hydroxy-5-aminobenzoic acid (5-aminosalicylic acid). This compound can be synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of p-aminophenol. google.com From this starting material, the imidazole ring can be constructed using established methods like the Debus or Radiszewski synthesis. pharmaguideline.com The Debus synthesis, for instance, would involve a one-pot reaction of the amino group with a dicarbonyl compound (like glyoxal) and an aldehyde in the presence of ammonia or an ammonia source like ammonium acetate. pharmaguideline.comwjpsonline.com

The second approach involves coupling reactions. This could entail the reaction of imidazole with a 5-halo-2-hydroxybenzoic acid derivative under conditions suitable for N-arylation, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig coupling. The rational choice of catalyst, ligand, and reaction conditions is crucial to ensure regioselectivity, favoring the formation of the N-1 substituted imidazole.

Modern synthetic design increasingly incorporates principles of "green chemistry" and efficiency. nih.govdntb.gov.ua This is exemplified by the rise of one-pot, multi-component reactions (MCRs). nih.govorganic-chemistry.org An MCR approach to an imidazole benzoic acid analogue might involve reacting an aminobenzoic acid, a benzaldehyde derivative, diacetyl, and ammonium acetate in a single step. researchgate.net These methods are designed to be atom-economical and reduce the need for intermediate purification steps, saving time and resources. dntb.gov.ua The use of microwave irradiation is another design choice to accelerate reaction times, often reducing them from hours to minutes. nih.govresearchgate.net

The choice of synthetic strategy is also guided by the desired substitution pattern on both the imidazole and benzoic acid rings. For example, using different aldehydes, dicarbonyl compounds, or amines in multi-component reactions allows for the systematic synthesis of a library of analogues for structure-activity relationship (SAR) studies. rsc.org The electron-rich nature of the imidazole core allows it to effectively bind to various enzymes and receptors, a key consideration in the rational design of new therapeutic agents. researchgate.net

Table 1: Key Synthetic Strategies for Imidazole Derivatives

Synthetic StrategyDescriptionKey Reagents/ConditionsReference
Debus Synthesis A classic method for creating the imidazole core from simple precursors.Glyoxal, Aldehyde, Ammonia pharmaguideline.com
Radiszewski Synthesis Condensation reaction to form tri-substituted imidazoles.Dicarbonyl (e.g., benzil), Aldehyde, Ammonia wjpsonline.com
Multi-Component Reaction (MCR) A one-pot synthesis combining three or more reactants to form the final product efficiently.Aldehydes, Amines, Dicarbonyl compounds, Ammonium acetate researchgate.netorganic-chemistry.org
Reductive Cyclization One-pot synthesis from o-nitroanilines and aldehydes.Sodium dithionite medcraveonline.com
Copper-Catalyzed Coupling Formation of C-N bonds to attach the imidazole ring to another moiety.Copper catalyst, Amidines, Alkynes organic-chemistry.org

Purification and Isolation Techniques for Academic Research on this compound

The purification and isolation of this compound are critical steps to obtain a sample of high purity suitable for characterization and further study. The compound's structure—containing both an acidic carboxylic acid group and a basic imidazole group—lends it amphoteric properties, which can be exploited during purification.

Recrystallization is a fundamental technique for purifying solid organic compounds. researchgate.net Benzoic acid and its derivatives are often purified this way. ma.edu The principle relies on the difference in solubility of the compound in a solvent at high and low temperatures. For benzoic acid, it is highly soluble in hot water but has poor solubility in cold water, allowing for the formation of pure crystals upon cooling. youtube.com For this compound, a polar solvent or a mixed-solvent system (e.g., ethanol/water) would likely be effective. researchgate.net The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly, inducing the crystallization of the pure compound. youtube.com The resulting crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. ma.edu

Acid-Base Extraction can be a powerful method for separating the target compound from non-amphoteric impurities.

The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic benzoic acid moiety will be deprotonated, forming a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.

Conversely, washing with an aqueous acidic solution (e.g., dilute HCl) will protonate the basic imidazole ring, forming a water-soluble imidazolium (B1220033) salt. This would separate it from neutral and acidic impurities.

After separation, the aqueous layer is neutralized to the isoelectric point of the compound, causing the pure product to precipitate out of the solution, where it can be collected by filtration. google.com

Solvent Extraction is used to isolate imidazoles from aqueous reaction mixtures. Water-immiscible aliphatic alcohols with 4 to 10 carbon atoms, such as n-butanol or 2-ethylhexanol, have been shown to be effective for extracting imidazoles. google.com The process is often carried out in a counter-current fashion to maximize efficiency. The imidazole-containing organic phase is then separated, and the solvent is removed by distillation to yield the purified product. google.com

Selective Precipitation can be employed, particularly when dealing with mixtures of isomers. By treating a solution of the crude product with a strong acid (e.g., p-toluenesulfonic acid), it is possible to selectively form the salt of the desired imidazole compound, causing it to precipitate while regioisomers remain in solution. google.com

Finally, Chromatography is a standard method for achieving high purity. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a carefully selected eluent system of varying polarity, can separate the target compound from by-products and unreacted starting materials. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). researchgate.net

Table 2: Purification Techniques and Key Parameters

TechniqueKey PrincipleTypical Solvents/ReagentsTarget Property ExploitedReference
Recrystallization Differential solubility at varying temperatures.Water, Ethanol, Ethanol/Water mixturesCrystalline nature, Poor solubility in cold solvent researchgate.netyoutube.com
Acid-Base Extraction pH-dependent solubility.Dilute HCl, NaHCO₃, NaOHAmphoteric nature (acidic and basic groups) google.com
Solvent Extraction Partitioning between immiscible liquids.n-Butanol, 2-EthylhexanolPreferential solubility in an organic solvent over water google.com
Selective Precipitation Formation of an insoluble salt of the target compound.Strong acids (e.g., p-toluenesulfonic acid)Basic nature of the imidazole ring google.com
Column Chromatography Differential adsorption to a stationary phase.Silica gel, Alumina (stationary phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (mobile phase)Polarity researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 5 1h Imidazol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the benzoic acid ring and the imidazole (B134444) ring. The protons on the benzene (B151609) ring would appear as a set of coupled multiplets, with their chemical shifts influenced by the hydroxyl and carboxyl groups, as well as the imidazole substituent. The protons of the imidazole ring would also exhibit characteristic shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This would allow for the definitive assignment of all carbon environments, from the carboxyl carbon to the carbons of the two aromatic rings.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be employed to establish the direct correlation between protons and their attached carbons, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry would be able to confirm its elemental composition by providing a highly accurate molecular weight. Analysis of the fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), and fragmentation of the imidazole ring, which would further support the proposed structure.

Despite the utility of this technique, specific mass spectrometry data, including detailed fragmentation analysis for this compound, is not documented in the accessible scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid would typically appear as a strong absorption around 1700 cm⁻¹. The phenolic O-H stretch would also be present, likely as a broad band around 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings and C=C and C-N stretching vibrations from both the benzene and imidazole rings would be observed in the fingerprint region (below 1500 cm⁻¹).

A search of scientific databases and literature did not yield a published experimental IR spectrum with specific band assignments for this compound.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A successful single-crystal XRD analysis of this compound would reveal the planarity of the rings, the conformation of the carboxyl group, and how the molecules arrange themselves in the solid state, likely through a network of hydrogen bonds involving the hydroxyl, carboxyl, and imidazole functionalities. While crystal structures for related imidazole and benzoic acid derivatives have been reported, specific crystallographic data for this compound is not available in the current literature. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.com

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the benzene and imidazole rings. The presence of the hydroxyl and carboxyl groups as substituents on the benzene ring would likely influence the position and intensity of these absorption maxima (λmax). The electronic transitions in benzoic acid derivatives typically occur in distinct bands. researchgate.net

However, a literature search did not uncover any published UV-Vis absorption spectra or specific λmax values for this compound.

Theoretical and Computational Investigations of 2 Hydroxy 5 1h Imidazol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the field of computational chemistry, DFT is employed to predict and analyze a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. Studies on compounds structurally similar to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid frequently use DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve a detailed understanding of their behavior at the molecular level. researcher.lifemdpi.comnih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process determines the most stable three-dimensional structure of a molecule, providing key data on bond lengths, bond angles, and dihedral (torsion) angles. For a molecule like this compound, this analysis would reveal the spatial relationship between the benzoic acid moiety and the imidazole (B134444) ring.

In a study on the related compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, DFT calculations were used to determine its optimized geometry. nih.gov The molecule was found to be non-planar, with a significant dihedral angle of 78.04 (10)° between the benzimidazole (B57391) and benzene (B151609) rings. nih.gov Such calculations provide insight into steric hindrance and intramolecular interactions that define the molecule's preferred conformation.

Table 1: Selected Optimized Geometrical Parameters for a Related Benzimidazole Derivative

Parameter Bond Length (Å) / Angle (°) Source
Bond Lengths
C=O 1.216 nih.gov
C–O 1.319 nih.gov
C10–C15 (aromatic) 1.408 nih.gov
Bond Angle
N1–C8–C7 113.31 nih.gov
Dihedral Angle

Note: Data is for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

For compounds containing imidazole and benzoic acid motifs, the HOMO is often located on the more electron-rich ring system, while the LUMO may be distributed across the molecule. researchgate.netmdpi.com The analysis reveals that a small energy gap can facilitate intramolecular charge transfer, which is crucial for many of the molecule's properties. researcher.liferesearchgate.net In a study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzimidazole Derivative

Parameter Energy (eV) Source
EHOMO -6.2695 malayajournal.org
ELUMO -2.5094 malayajournal.org
Energy Gap (ΔE) 3.7601 malayajournal.org
Ionization Potential (I) 6.2695 malayajournal.org

Note: Data is for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, used here as a representative example.

In studies of similar heterocyclic systems, NBO analysis is used to identify key intramolecular charge transfer pathways, such as those from lone pairs of oxygen or nitrogen atoms to antibonding orbitals (e.g., n → π* or n → σ* transitions). niscpr.res.in These interactions are fundamental to understanding the molecule's electronic structure and reactivity. For instance, in 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, NBO analysis is part of a comprehensive examination of its electronic features. researcher.life

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is highly effective for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green represents areas with a neutral or near-zero potential.

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atom of the imidazole ring, identifying them as sites for protonation and hydrogen bonding. nih.govresearchgate.net The hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential (blue). nih.gov

DFT calculations are widely used to simulate the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of molecules. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. Comparing the simulated spectrum with experimental data allows for a precise assignment of the observed spectral bands. mdpi.comresearchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental results. mdpi.com

For a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a scaling factor of 0.961 was used with the B3LYP/6-311++G(d,p) level of theory. mdpi.com The analysis confirmed assignments for key functional groups, including C=O, O-H, C-N, and C-H vibrations. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Compound

Vibrational Mode Experimental FT-IR (cm-1) Calculated DFT (cm-1) Source
ν(O-H) 3383 3388 mdpi.com
ν(C-H) of imidazole ring 3106 3126 mdpi.com
ν(C=O) 1691 / 1652 1737 / 1629 mdpi.com
ν(C=N) 1489 1490 mdpi.com
ν(C-N) 1366 1347 mdpi.com

Note: Data is for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (C0p,m), entropy (S0m), and enthalpy (H0m), over a range of temperatures. These properties are derived from the vibrational analysis. Studies show a direct correlation where these thermodynamic parameters increase with rising temperature. mdpi.com This is attributed to the intensification of molecular vibrations at higher temperatures. mdpi.comresearchgate.net

Table 4: Calculated Thermodynamic Properties at Different Temperatures for a Related Compound

Temperature (K) Heat Capacity, C0p,m (J·mol-1·K-1) Entropy, S0m (J·mol-1·K-1) Enthalpy, H0m (kJ·mol-1) Source
100.0 258.94 557.77 17.58 mdpi.com
200.0 441.22 805.53 52.12 mdpi.com
298.15 609.91 1026.75 103.18 mdpi.com
400.0 769.94 1249.77 172.93 mdpi.com
500.0 900.58 1464.32 256.63 mdpi.com

Note: Data is for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate.

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding energetics and the key amino acid residues involved in the interaction.

Molecular docking studies on analogues of this compound have revealed detailed ligand-protein interaction profiles. For instance, in studies of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors, the carboxylate group was found to be crucial for activity. nih.gov It typically forms a bidentate salt bridge with a conserved arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102) within the binding pocket. nih.gov The adjacent hydroxyl group often engages in a hydrogen bond with a valine residue (Val221). nih.gov Furthermore, π-π stacking interactions with aromatic residues like phenylalanine (Phe223) and tyrosine (Tyr255) are also observed, contributing to the stability of the ligand-protein complex. nih.gov

In another example involving benzimidazole derivatives, which share the imidazole moiety with the target compound, hydrogen bonding was a key interaction. nih.gov Docking studies of these analogues against Plasmodium falciparum adenylosuccinate lyase (PfADSL) highlighted the importance of hydrogen bonds in the binding mechanism. nih.gov Similarly, docking of benzoic acid derivatives against the SARS-CoV-2 main protease showed that hydroxyl and carboxyl groups favor hydrophilic interactions through hydrogen bonding. nih.gov

A summary of typical interactions observed for analogues is presented below:

Interacting Residue TypeType of InteractionReference
ArginineSalt Bridge, Hydrogen Bond nih.gov
TyrosineHydrogen Bond, π-π Stacking nih.gov
ValineHydrogen Bond nih.gov
Phenylalanineπ-π Stacking nih.gov
Cysteine, Serine, Glycine, Histidine, Glutamic AcidHydrogen Bond nih.gov

Molecular docking not only identifies key interactions but also predicts the binding mode and estimates the binding affinity, often expressed as a docking score or binding energy. For a series of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives, which are structurally related to the compound of interest, predicted binding energies ranged from -6.85 to -8.75 kcal/mol. nih.govnih.gov These negative values indicate favorable binding to the target protein.

In studies on 2-hydroxybenzoic acid derivatives, a significant correlation has been observed between the docking scores and the experimentally determined inhibitory activities (pIC₅₀ values), with a reported R² value of 0.71. nih.gov This correlation underscores the predictive power of molecular docking in estimating the biological activity of these compounds. The binding modes revealed that the orientation of the molecule within the active site is critical. For example, masking the carboxylic acid group in a 2-hydroxybenzoic acid derivative led to a near-complete loss of inhibitory activity, a finding that was rationalized by its altered binding pose in the docking model. nih.gov

The following table summarizes the predicted binding affinities for some analogues of this compound against various targets.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamidesPlasmodium falciparum Adenylosuccinate Lyase-6.85 to -8.75 nih.govnih.gov
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)-7.9 to -9.6 ekb.eg
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans4URO receptorup to -8.0 rjeid.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the protein.

For imidazolo-triazole hydroxamic acid derivatives, MD simulations have been employed to assess the stability of the ligand-receptor complexes. ajchem-a.com Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. Stable RMSD values for the complex suggest that the ligand remains securely bound within the active site. ajchem-a.com For example, simulations of these complexes showed that they reached a stable state after approximately 50 nanoseconds, with average RMSD values indicating good interaction between the ligand and the receptor. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies help in identifying the key structural features that govern the activity of the molecules.

SAR studies on 2-hydroxybenzoic acid derivatives have highlighted that the carboxylic acid and the adjacent hydroxyl group are essential for maintaining biological activity. nih.gov The optimization of a hit compound from this class led to a 10-fold improvement in potency by modifying other parts of the molecule. nih.gov

QSAR studies on p-hydroxy benzoic acid derivatives have indicated that their antimicrobial activity is influenced by several molecular descriptors. nih.gov These include the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα₁), Kier's first-order shape index (κ₁), and the Balaban topological index (J). nih.gov Similarly, QSAR studies on 2-(benzyl)imidazolin analogs, which contain the imidazole ring, have shown that lipophilicity at a specific position of the benzyl (B1604629) ring correlates well with receptor affinity. researchgate.net These findings are crucial for designing new analogues with potentially enhanced biological responses. researchgate.net

Applications in Chemical Biology and Material Science

Role as a Chemical Building Block in Complex Molecule Synthesis

The imidazole (B134444) and salicylic (B10762653) acid motifs are both considered privileged structures in medicinal chemistry and materials science. lifechemicals.comresearchgate.net Their combination in a single molecule, as seen in 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid and its isomers, provides a versatile scaffold for the synthesis of more complex molecules. lifechemicals.com These synthons are particularly useful in constructing highly substituted heterocyclic systems and functional materials. lifechemicals.comnih.gov

Imidazole-salicylic acid derivatives serve as key precursors in the regioselective synthesis of elaborate imidazole structures. For instance, 2-hydroxybenzylidene imines, which are structurally related to the core scaffold, can be reacted with various aromatic aldehydes to produce 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov In these reactions, the 2-hydroxyaryl group plays a crucial role in directing the reaction pathway, facilitating an intramolecular proton transfer that favors the formation of the imidazole ring. nih.gov This demonstrates the utility of the integrated scaffold in controlling complex chemical transformations to yield specific, highly functionalized products.

Furthermore, imidazole carboxylic acids are fundamental components in the construction of metal-organic frameworks (MOFs). These materials are built by linking metal ions with organic ligands, and the dual functionality of imidazole carboxylic acids (a nitrogen-containing heterocycle for metal coordination and a carboxylic acid group) makes them ideal building blocks. nih.gov By varying the salicylic acid derivative and the imidazole-containing co-ligand, a diverse array of MOFs with different dimensionalities (from 0D to 3D) and network topologies can be synthesized. nih.gov These materials exhibit interesting properties, such as luminescence, which are directly influenced by the nature of the building blocks used. nih.gov

The general reactivity of the imidazole ring and the carboxylic acid group allows for a wide range of chemical modifications, making these compounds valuable starting points for creating libraries of bioactive molecules and advanced materials. lifechemicals.comresearchgate.net

Development of Fluorescent Probes and Sensors Based on Imidazole-Salicylic Acid Scaffolds

The inherent fluorescence properties of certain aromatic and heterocyclic compounds have led to the development of sophisticated probes and sensors. The imidazole-salicylic acid scaffold is an excellent platform for creating such sensors due to its potential for modulation of its electronic properties upon interaction with specific analytes.

Many fluorescent probes based on scaffolds containing both a proton-donating group (like the hydroxyl group of salicylic acid) and a proton-accepting group (like the nitrogen atom in an imidazole or other heterocyclic ring) operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. medcraveonline.comresearchgate.net In this process, upon photoexcitation, a proton is transferred from the donor to the acceptor within the same molecule. medcraveonline.com This creates an excited-state tautomer which then relaxes to the ground state by emitting a photon of a different wavelength (a large Stokes shift) than the initial absorption. medcraveonline.comresearchgate.net

This large separation between the excitation and emission wavelengths is highly advantageous for fluorescent sensors as it minimizes self-absorption and reduces background interference, leading to enhanced sensitivity. The efficiency of the ESIPT process can be highly sensitive to the molecular environment, including the presence of specific ions or molecules that can interact with the proton donor or acceptor sites. This sensitivity is harnessed to create "turn-on" or "turn-off" fluorescent sensors. For example, if an analyte binds to the hydroxyl group, it can inhibit the ESIPT process, leading to a change in the fluorescence signal.

The imidazole-salicylic acid framework has been successfully incorporated into fluorescent probes designed for the selective detection of various important analytes, including salicylic acid itself and various metal ions.

Salicylic Acid Sensing: While it may seem counterintuitive, derivatives of salicylic acid can be used to create probes for salicylic acid. For example, a fluorescent receptor was developed by combining 1-pyrenecarboxaldehyde (B26117) and 1-(3-aminopropyl)imidazole. This sensor showed a selective fluorescence increase in the presence of salicylic acid, which was attributed to π-π stacking interactions between the pyrene (B120774) and the benzene (B151609) ring of salicylic acid. nih.gov Although not a direct derivative of this compound, this demonstrates the principle of using an imidazole-containing scaffold to recognize salicylic acid.

Metal Ion Sensing: Imidazole-based ligands are well-known for their ability to chelate metal ions. This property has been widely exploited to create fluorescent sensors for various metal ions. Probes incorporating imidazole moieties have been designed for the selective detection of Cu²⁺, Fe³⁺, and other transition metals. The binding of the metal ion to the imidazole nitrogen and often another nearby donor atom (like the oxygen of the hydroxyl or carboxyl group in an imidazole-salicylic acid scaffold) alters the electronic structure of the fluorophore. This can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). For instance, a novel imidazole-derived chemosensor, ADPPI, was synthesized for the sensitive and selective detection of Cu²⁺ ions in aqueous media with a very low detection limit of 1.01 nM. Another study reported two imidazole-based probes, CIN and FIN, for the detection of Fe³⁺ with detection limits of 0.26 μM and 0.10 μM, respectively.

The table below summarizes the performance of several imidazole-based fluorescent sensors.

Sensor Name/ScaffoldTarget AnalyteDetection LimitMechanism/ResponseReference
Pyrene-appended imidazole receptor5-Nitrosalicylic acid- (Binding Constant Kₐ = 7.18 × 10⁴ M⁻¹)Fluorescence enhancement nih.gov
ADPPICu²⁺1.01 nM"ON-OFF" fluorometric response
ADPPI-Cu²⁺ complexS²⁻1.25 µMCascade sensing
CINFe³⁺0.26 µMColorimetric and fluorescent quenching
FINFe³⁺0.10 µMColorimetric and fluorescent quenching

Table 1: Examples of Imidazole-Based Fluorescent Sensors and their Performance.

The development of fluorescent probes with low toxicity and the ability to function in aqueous environments opens the door for their use in biological imaging. Probes based on imidazole scaffolds have been successfully applied to visualize analytes within living cells.

For example, rhodamine-based sensors, which share the principle of analyte-induced fluorescence changes, have been used for imaging salicylic acid in plant cells. This is crucial for understanding the role of salicylic acid as a key hormone in plant immunity. Similarly, imidazole-fused benzothiadiazole derivatives have been synthesized to act as red-emissive fluorescent probes for monitoring pH changes within lysosomes of living cells. These probes exhibit a pH-dependent fluorescence intensity, allowing for real-time imaging of this important cellular organelle. The ability to specifically target subcellular compartments like the lysosome is often achieved by incorporating specific chemical moieties, such as a morpholine (B109124) group, into the probe's structure.

These applications highlight the potential of designing probes based on the imidazole-salicylic acid scaffold for various bio-imaging purposes, provided they exhibit good cell permeability and low cytotoxicity.

Catalytic Applications of Imidazole Carboxylic Acids

The unique chemical nature of the imidazole ring, being both weakly acidic and weakly basic, allows it to act as a catalyst in various chemical reactions. This catalytic activity is a key feature of many enzymes, such as histidine-containing proteases.

Imidazole and its derivatives, including imidazole carboxylic acids, have been employed as effective catalysts in a range of organic transformations. One of the most notable applications is in the direct synthesis of amides from carboxylic acids, a fundamental reaction in organic chemistry.

Traditionally, amide synthesis requires the activation of the carboxylic acid, often leading to the production of stoichiometric waste. However, researchers have developed methods that use imidazole as a low-cost and readily available catalyst for the direct amidation of non-activated carboxylic acids using urea (B33335) as the nitrogen source. In these reactions, imidazole facilitates the transformation, avoiding the need for harsh conditions or expensive coupling agents. The process is particularly useful for synthesizing primary and secondary amides.

The table below shows examples of direct amide synthesis from various carboxylic acids using an imidazole catalyst.

Carboxylic AcidAmide ProductYield (%)Reference
Phenylacetic acidPhenylacetamide84 (N-methyl)
Hydrocinnamic acidHydrocinnamamide80 (N-methyl)
Hexanoic acidHexanamide63 (primary)
Pivalic acidPivalamide38 (N-methyl)
Oleic acidOleamide91 (primary)

Table 2: Imidazole-Catalyzed Direct Amidation of Carboxylic Acids.

The catalytic role of imidazole is not limited to amide synthesis. Protonated imidazole can act as a general acid catalyst, while the neutral form can serve as a nucleophilic catalyst. This dual role makes imidazole derivatives versatile in promoting various organic reactions, highlighting their importance beyond being simple structural components.

Role in Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points, often considered "green" solvents due to their low vapor pressure and high thermal stability. nih.govnih.gov Functionalized ionic liquids, where specific chemical groups are incorporated into the cation or anion, can act as both the solvent and the catalyst in chemical reactions. psu.edursc.org

The compound this compound can be considered a precursor to a task-specific ionic liquid. The imidazole group can be alkylated to form an imidazolium (B1220033) cation, a common component of ILs. rsc.orgrsc.org The salicylate (B1505791) part of the molecule can act as the counter-anion. The resulting imidazolium salicylate ionic liquid would possess both acidic and basic functionalities, making it a potential catalyst for various organic transformations.

For instance, salicylic acid-based ionic liquids have been explored as catalysts for esterification reactions. nih.gov In one study, tropine-based functionalized acidic ionic liquids were synthesized for the catalytic synthesis of aspirin, demonstrating the potential of salicylate-containing ILs in catalysis. nih.gov The presence of the imidazole ring in an ionic liquid derived from this compound could further enhance its catalytic activity. Imidazolium-based ionic liquids are known to be effective catalysts for a variety of reactions, including C-C bond formation and functionalization reactions. rsc.org The imidazole moiety can also be functionalized with acidic groups like -SO3H to create Brønsted acidic ionic liquids with high catalytic efficiency. nih.gov

The combination of the imidazolium cation and the salicylate anion in a single entity could lead to a synergistic catalytic effect. The acidic proton of the carboxylic acid and the basic nitrogen atoms of the imidazole ring could facilitate reactions requiring both acid and base catalysis.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Involving Salicylic Acid Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. rsc.org

The molecule this compound is an excellent candidate for a ligand in the synthesis of MOFs. It possesses two key functional groups for metal coordination: the carboxylate group of the benzoic acid and the nitrogen atoms of the imidazole ring. acs.orgresearchgate.net The use of mixed-linker systems, combining an anionic linker (like a carboxylate) and a neutral linker (like an imidazole), is a common strategy to create MOFs with desired properties. rsc.org In this compound, these two functionalities are present in a single molecule.

The salicylic acid moiety can chelate to metal ions through both the carboxylate oxygen atoms and the hydroxyl group, leading to the formation of stable metal complexes. The imidazole group provides an additional coordination site, allowing for the formation of higher-dimensional frameworks. acs.orgresearchgate.net The rigidity of the benzene ring and the imidazole ring can lead to the formation of porous structures with high surface areas. mdpi.comalfa-chemistry.com

Several studies have reported the synthesis of MOFs using ligands that are structurally similar to this compound. For example, MOFs have been constructed using various salicylic acid derivatives in combination with a separate bis-imidazole ligand. acs.orgacs.org In another study, a series of MOFs were synthesized using 4-(1H-imidazol-4-yl)benzoic acid, which, like the target compound, contains both imidazole and benzoic acid functionalities. acs.org These examples demonstrate the feasibility of using imidazole-functionalized benzoic acids to create diverse and robust MOF architectures.

Many MOFs exhibit luminescence, which can originate from the organic linker, the metal ion, or from ligand-to-metal charge transfer. mdpi.comresearchgate.net The luminescent properties of MOFs can be tuned by carefully selecting the organic linker and the metal ion. researchgate.net MOFs constructed from ligands containing aromatic rings and heterocyclic groups, such as salicylic acid and imidazole, are often luminescent.

The salicylic acid moiety is known to be photoluminescent. MOFs constructed from salicylic acid derivatives and a bis-imidazole ligand have been shown to exhibit luminescent properties. acs.orgacs.org The emission wavelength and intensity can be influenced by the specific substituents on the salicylic acid ring and the nature of the metal ion. acs.orgacs.org

Therefore, MOFs synthesized using this compound as a linker are expected to be luminescent. The combination of the salicylic acid and imidazole moieties in the linker could lead to interesting photophysical properties, potentially making these MOFs suitable for applications in sensing, bio-imaging, and solid-state lighting.

Dye-Sensitized Solar Cell (DSSC) Applications of Imidazole Derivatives

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). lookchem.comnih.gov The efficiency of a DSSC is highly dependent on the properties of the dye, which must have strong absorption in the visible spectrum, a suitable energy level alignment with the semiconductor and the electrolyte, and a stable anchor to the semiconductor surface. nih.govnih.gov

Organic dyes for DSSCs often have a donor-π-acceptor (D-π-A) structure. echemcom.com The donor part provides the electrons, the acceptor part withdraws the electrons and anchors the dye to the semiconductor surface, and the π-bridge facilitates charge transfer. echemcom.com The compound this compound has structural features that make it a promising component in a DSSC dye.

The carboxylic acid group of the benzoic acid moiety can act as an effective anchoring group, binding the dye to the TiO2 surface. researchgate.netresearchgate.net The hydroxyl group in the ortho position can enhance the binding and facilitate electron injection. Benzoic acid and its derivatives have been widely used as acceptor and anchoring groups in DSSC dyes. researchgate.netresearchgate.netrsc.org

The imidazole ring can function as an electron donor or as part of the π-conjugated bridge. lookchem.comnih.govechemcom.com Imidazole derivatives have been incorporated into DSSC dyes to improve their light-harvesting properties and to prevent charge recombination. nih.govechemcom.com The amphoteric nature of the imidazole ring allows it to be used in various parts of the dye molecule. nih.gov In the context of this compound, the imidazole ring could serve as an auxiliary donor, enhancing the electron-donating capacity of the dye.

Several studies have demonstrated the successful use of imidazole derivatives in DSSCs, achieving respectable power conversion efficiencies. lookchem.comresearchgate.netekb.eg For instance, triphenylamine-based organic dyes incorporating imidazole derivatives have been investigated as sensitizers, with one such dye achieving a power conversion efficiency of 4.11%. lookchem.com These findings suggest that a dye molecule incorporating the this compound scaffold could be a viable candidate for use in DSSCs.

Future Directions and Research Challenges for 2 Hydroxy 5 1h Imidazol 1 Yl Benzoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid is a foundational research challenge. Current synthetic strategies for similar substituted benzoic acids often rely on multi-step processes that may involve harsh reaction conditions. Future research should prioritize the exploration of novel and sustainable synthetic methodologies.

Furthermore, the use of biocatalysis presents an attractive, sustainable alternative to conventional chemical synthesis. nih.gov Whole-cell biocatalysts or isolated enzymes could be engineered to perform specific transformations, such as the selective hydroxylation and carboxylation of aromatic precursors, under mild, aqueous conditions. nih.gov Research into microbial synthesis pathways, similar to those developed for 4-hydroxybenzoic acid from renewable feedstocks, could provide a blueprint for the sustainable production of this compound. nih.gov

Table 1: Potential Sustainable Synthetic Approaches

Methodology Precursor Type Potential Advantages Research Focus
Lignin Valorization Lignin-based benzoic acid derivatives Utilizes renewable feedstock, promotes circular economy. rsc.org Development of efficient depolymerization and functionalization techniques. rsc.org
Biocatalysis Renewable feedstocks (e.g., L-tyrosine) Mild reaction conditions, high selectivity, reduced environmental impact. nih.gov Engineering of multi-enzyme cascades for targeted synthesis. nih.gov
Modified Kolbe-Schmitt p-aminophenol derivatives Potentially high yield and simple pathway. google.com Optimization of reaction conditions and catalysts for the specific substrate. google.com

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry offers powerful tools to predict and understand the properties of this compound at an atomic level. Future research should leverage advanced computational methods to elucidate its structure-function relationships, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.netnih.gov Such studies, which have been successfully applied to similar benzimidazole (B57391) derivatives, can provide insights into the molecule's reactivity, stability, and potential for non-linear optical (NLO) properties. researchgate.net Molecular docking simulations are another critical area of investigation. By docking the compound into the active sites of various enzymes and receptors, researchers can predict its potential biological targets and binding affinities, thereby hypothesizing its mechanism of action. nih.govmdpi.com

Molecular dynamics (MD) simulations can further enhance this understanding by revealing the dynamic behavior of the ligand-protein complex over time, confirming the stability of the interaction. nih.gov These computational approaches, when combined, can create a detailed in-silico profile of the compound before embarking on extensive laboratory synthesis and testing.

Table 2: Proposed Computational Studies

Computational Method Objective Expected Outcome
Density Functional Theory (DFT) To determine optimized geometry, electronic properties, and vibrational spectra. researchgate.netmdpi.com Prediction of molecular stability, reactivity, and spectroscopic characteristics. researchgate.net
Molecular Docking To predict binding modes and affinities with biological targets. nih.govmdpi.com Identification of potential protein targets and hypothesis generation for biological activity. mdpi.com
Molecular Dynamics (MD) Simulation To analyze the stability and dynamics of the ligand-protein complex. nih.gov Confirmation of stable binding interactions and elucidation of dynamic behavior. nih.gov
MM/PBSA Analysis To calculate the binding free energy of the ligand-receptor complex. nih.gov Quantitative estimation of binding affinity to corroborate docking scores. nih.gov

Deepening Mechanistic Understanding of Biological Activities

While the specific biological activities of this compound are yet to be reported, its structural components—a salicylic (B10762653) acid core and an imidazole (B134444) moiety—are found in many compounds with a wide range of pharmacological effects. nih.govresearchgate.netscispace.com A crucial future direction is the systematic screening of this compound for various biological activities and, more importantly, a deep investigation into the underlying mechanisms of action.

The imidazole ring is a key feature in many antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The benzoic acid moiety, particularly in the form of salicylic acid and its derivatives, is well-known for its anti-inflammatory properties. iomcworld.comresearchgate.net Therefore, initial research should focus on evaluating the compound's potential as an anti-inflammatory, antimicrobial, and cytotoxic agent.

Once a significant biological activity is identified, the subsequent challenge will be to unravel its molecular mechanism. This involves identifying the specific cellular pathways and protein targets modulated by the compound. Techniques such as transcriptomics, proteomics, and cellular thermal shift assays can be employed to identify direct binding partners and downstream signaling effects. For example, if anti-inflammatory activity is observed, studies should investigate its effect on key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Development of Comprehensive Structure-Activity Relationship (SAR) Models for Optimized Design

A systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the therapeutic potential of this compound. iomcworld.comnih.gov This involves the synthesis and biological evaluation of a library of analogs with modifications at key positions on the molecule.

Future SAR studies should focus on several aspects:

Substitution on the Imidazole Ring: Investigating the effect of substituents at different positions of the imidazole ring could significantly impact biological activity.

Modification of the Benzoic Acid Moiety: Altering the position of the hydroxyl and carboxyl groups, or replacing them with other functional groups, could fine-tune the compound's properties.

Linker Modification: The nature of the linkage between the benzoic acid and imidazole rings could also be a target for modification.

The data generated from these SAR studies will be invaluable for constructing quantitative structure-activity relationship (QSAR) models. nih.gov These models use statistical methods to correlate chemical structure with biological activity, enabling the rational design of more potent and selective analogs. For instance, studies on related benzimidazole derivatives have shown that substitutions at specific positions can greatly influence their activity. researchgate.net A similar approach for this compound could lead to the development of lead compounds with improved pharmacological profiles.

Table 3: Key Positions for SAR Studies

Position Type of Modification Potential Impact
Imidazole Ring (N-1, C-2, C-4, C-5) Alkylation, arylation, halogenation Alteration of electronic properties, steric hindrance, and binding interactions.
Benzene (B151609) Ring (Positions 2, 5, and others) Isomeric variations, introduction of other substituents Modification of acidity, hydrogen bonding capacity, and overall molecular shape.
Carboxyl and Hydroxyl Groups Esterification, amidation, replacement with bioisosteres Changes in solubility, metabolic stability, and target binding.

Integration into Multidisciplinary Research Platforms

The potential applications of this compound are not limited to medicinal chemistry. Its unique structure suggests that it could be a valuable component in multidisciplinary research platforms, particularly in materials science and chemical biology.

In materials science, the compound's ability to form hydrogen bonds and participate in π-π stacking interactions makes it a candidate for the development of novel supramolecular structures, metal-organic frameworks (MOFs), and functional polymers. researchgate.net The imidazole and carboxylic acid groups are excellent coordinating ligands for metal ions, opening up possibilities for creating new catalytic materials or sensors. researchgate.netnih.gov

In chemical biology, this compound could be developed into a chemical probe to study biological processes. By attaching fluorescent tags or affinity labels, researchers could use the molecule to visualize and isolate its protein targets within a cellular context. This would not only aid in elucidating its mechanism of action but also contribute to a broader understanding of the biological pathways involved. The integration of this compound into such diverse research areas will require collaboration between chemists, biologists, and materials scientists, ultimately maximizing its scientific impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid?

  • Methodology : A multi-step synthesis approach can be adapted from analogous imidazole derivatives. For example:

Nucleophilic substitution : React 5-amino-2-hydroxybenzoic acid with 1H-imidazole-1-carbonyl chloride under basic conditions (e.g., KOH/ethanol) to introduce the imidazole moiety.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water.

  • Characterization : Validate via FTIR (imidazole C=N stretch ~1600 cm⁻¹), ¹H-NMR (aromatic protons δ 6.8–8.2 ppm), and mass spectrometry (m/z ≈ 219.2) .

Q. How can the solubility and stability of this compound be experimentally determined?

  • Solubility : Perform a shake-flask method in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by HPLC-UV quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .

Q. What spectroscopic techniques are critical for structural validation?

  • FTIR : Identify functional groups (e.g., -OH stretch ~3400 cm⁻¹, carboxylic acid C=O ~1700 cm⁻¹).
  • NMR : Assign aromatic protons and confirm imidazole substitution patterns (e.g., coupling constants for ortho/meta protons).
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualization of crystal packing .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a central composite design.
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for coupling reactions) or ionic liquids to enhance regioselectivity .
  • Reference : Evidence from benzimidazole synthesis shows 15–20% yield improvements via microwave-assisted reactions .

Q. What pharmacological mechanisms could be explored for this compound?

  • Thromboxane A2 (TXA2) inhibition : Assay platelet-rich plasma for TXB2 suppression using a radioimmunoassay (RIA), as seen in structurally related imidazole derivatives .
  • Anticancer activity : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known standards .

Q. How can computational modeling aid in understanding its bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking : Simulate binding interactions with TXA2 synthase (PDB ID: 5LQD) using AutoDock Vina .

Q. What crystallographic challenges arise during polymorph screening?

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twinning operations.
  • Disorder modeling : Refine disordered solvent molecules with PART instructions in SHELXL .

Q. How can isotopic labeling elucidate metabolic pathways?

  • ¹³C-labeling : Synthesize the compound with ¹³C at the carboxylic acid group and track metabolites via LC-MS in hepatocyte assays .

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Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.